2-Bromo-N-(2-methoxyethyl)-4-nitrobenzamide
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Overview
Description
2-Bromo-N-(2-methoxyethyl)-4-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the second position, a methoxyethyl group at the nitrogen atom, and a nitro group at the fourth position of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-(2-methoxyethyl)-4-nitrobenzamide typically involves a multi-step process:
Nitration: The starting material, 2-bromoaniline, undergoes nitration to introduce the nitro group at the fourth position, forming 2-bromo-4-nitroaniline.
Acylation: The 2-bromo-4-nitroaniline is then acylated with 2-methoxyethyl isocyanate to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxyethyl group can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products depend on the nucleophile used, such as 2-methoxyethyl-4-nitroaniline if the bromine is replaced.
Reduction: 2-Bromo-N-(2-methoxyethyl)-4-aminobenzamide.
Oxidation: Various oxidized derivatives of the methoxyethyl group.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Potential use in the development of bioactive compounds for pharmaceutical research.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive benzamides.
- Explored for its antimicrobial and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2-methoxyethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding to certain enzymes or receptors. The methoxyethyl group may enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
2-Bromo-N-(2-methoxyethyl)benzamide: Lacks the nitro group, which may result in different reactivity and biological activity.
4-Nitro-N-(2-methoxyethyl)benzamide: Lacks the bromine atom, affecting its substitution reactions.
2-Bromo-4-nitroaniline:
Uniqueness: 2-Bromo-N-(2-methoxyethyl)-4-nitrobenzamide is unique due to the combination of the bromine, nitro, and methoxyethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-bromo-N-(2-methoxyethyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O4/c1-17-5-4-12-10(14)8-3-2-7(13(15)16)6-9(8)11/h2-3,6H,4-5H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUGTNVPIAUBOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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